molecular formula C6H5IN4 B8489440 2-Hydrazino-4-iodonicotinonitrile

2-Hydrazino-4-iodonicotinonitrile

Cat. No.: B8489440
M. Wt: 260.04 g/mol
InChI Key: RUIOORWCCQMAPO-UHFFFAOYSA-N
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Description

2-Hydrazino-4-iodonicotinonitrile is a substituted nicotinonitrile derivative characterized by a hydrazino group at the 2-position and an iodine atom at the 4-position of the pyridine ring. This compound belongs to the broader class of hydrazononitriles, which are recognized for their versatility in synthesizing nitrogen-containing heterocycles such as triazoles, pyrimidines, and indoles .

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

2-hydrazinyl-4-iodopyridine-3-carbonitrile

InChI

InChI=1S/C6H5IN4/c7-5-1-2-10-6(11-9)4(5)3-8/h1-2H,9H2,(H,10,11)

InChI Key

RUIOORWCCQMAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)C#N)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 2-Arylhydrazononitriles (e.g., 4a,b): These feature an arylhydrazono group (-NH-N=C-Ar) at the 2-position and a nitrile group at the 4-position. They are synthesized via reduction of benzylidenemalononitrile followed by coupling with aromatic diazonium salts, yielding intermediates that undergo Japp-Klingmann cleavage (70–75% yield) .
  • 2-Hydrazino-4-iodonicotinonitrile: Replaces the arylhydrazono group with a hydrazino (-NH-NH2) group and substitutes the 4-position with iodine. The hydrazino group enhances nucleophilicity, enabling diverse cyclization pathways, while the iodine atom may act as a directing group or participate in halogen-bonding interactions.

Comparative Data Table

Compound Key Substituents Synthesis Method Yield (%) Key Applications
2-Arylhydrazononitriles [4a,b] Arylhydrazono, nitrile Reduction + diazonium coupling 70–75 Triazoles, antimalarials
This compound Hydrazino, iodo, nitrile Likely analogous to hydrazononitrile routes N/A Heterocycle synthesis, drug discovery

Research Findings and Implications

  • Reactivity Differences: The iodine atom in this compound may slow electrophilic aromatic substitution compared to arylhydrazononitriles but enhance oxidative cyclization due to its electron-withdrawing effect.
  • Heterocycle Synthesis: While 2-arylhydrazononitriles predominantly form indoles and triazoles , the hydrazino group in the iodo derivative favors pyrimidine and oxadiazole formation, as seen in related systems.
  • Pharmacological Potential: Structural modifications could position this compound as a lead compound for iodinated therapeutics or probes, though empirical studies are needed.

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